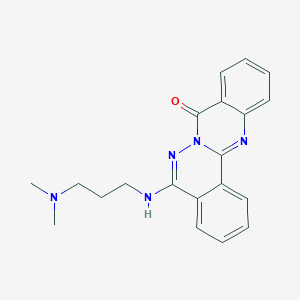

Histamine H4 receptor antagonist-2

Descripción

Propiedades

Número CAS |

379247-14-0 |

|---|---|

Fórmula molecular |

C20H21N5O |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

5-[3-(dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one |

InChI |

InChI=1S/C20H21N5O/c1-24(2)13-7-12-21-18-14-8-3-4-9-15(14)19-22-17-11-6-5-10-16(17)20(26)25(19)23-18/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23) |

Clave InChI |

VYNPQVGFXYNKOX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCNC1=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C41 |

Apariencia |

Solid powder |

Otros números CAS |

379247-14-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMH-7; BMH7; BMH 7 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Histamine H4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes, belonging to the G protein-coupled receptor (GPCR) superfamily.[1] Primarily expressed in cells of hematopoietic origin—including mast cells, eosinophils, basophils, dendritic cells, and T cells—the H4R is a critical regulator of immune and inflammatory responses.[2][3] Its activation by histamine is linked to cellular chemotaxis, cytokine production, and calcium mobilization, implicating it in the pathophysiology of various inflammatory and autoimmune disorders such as asthma, allergic rhinitis, atopic dermatitis, and pain.[1][4] Consequently, the H4R has emerged as a promising therapeutic target, and the development of selective H4R antagonists is an area of intense research.[4] This guide provides a detailed examination of the molecular mechanisms through which these antagonists exert their effects.

The Histamine H4 Receptor and Its Signaling Pathways

The H4R primarily couples to the Gαi/o family of G proteins.[5] Upon binding of the endogenous agonist, histamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector proteins.

The canonical signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, and this calcium mobilization is a key signal for cellular responses like chemotaxis and degranulation in immune cells.[7][8] Furthermore, H4R activation can influence the mitogen-activated protein kinase (MAPK) cascade.[9]

A notable characteristic of the human H4R is its high degree of constitutive activity, meaning it can signal in the absence of an agonist.[10] This basal signaling is an important consideration in the pharmacology of H4R ligands.

Core Mechanisms of H4 Receptor Antagonists

H4 receptor antagonists can be classified based on their specific mechanism of action at the receptor.

Competitive Antagonism (Neutral Antagonists)

The primary mechanism for most H4R antagonists is competitive antagonism. These molecules bind reversibly to the same site as histamine (the orthosteric site) but do not activate the receptor.[1] By occupying the binding site, they prevent histamine from binding and initiating the downstream signaling cascade.[1] This blockade effectively inhibits histamine-induced cellular responses like immune cell recruitment and cytokine production.[1]

Inverse Agonism

Given the high constitutive activity of the human H4R, many compounds classified as antagonists are, more accurately, inverse agonists.[10][11] Unlike neutral antagonists which only block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action not only prevents agonist-induced signaling but also reduces the basal, agonist-independent activity of the receptor.[10] This can be particularly significant in tissues with high H4R expression where constitutive signaling may contribute to a chronic inflammatory state.

Biased Signaling

Some H4R ligands exhibit biased signaling (or functional selectivity), whereby they differentially activate or block distinct signaling pathways downstream of the same receptor. The well-characterized antagonist JNJ 7777120 is a prime example. While it acts as an inverse agonist for G protein-dependent signaling (e.g., inhibiting cAMP production), it has been shown to act as an agonist for the recruitment of β-arrestin.[12] β-arrestin pathways can mediate their own signaling events, independent of G proteins, and are also involved in receptor desensitization and internalization. This biased profile means that the overall cellular effect of such a compound is a composite of its actions on multiple pathways and may differ from a classical neutral antagonist.

Quantitative Pharmacology of H4 Receptor Antagonists

The pharmacological activity of H4R antagonists is quantified using various in vitro assays, which determine their binding affinity (Ki) and functional potency (IC50). The table below summarizes data for several key H4R antagonists.

| Compound | Chemical Class | Species | Assay Type | Quantitative Value | Reference(s) |

| JNJ 7777120 | Indolecarboxamide | Human | Radioligand Binding (Ki) | 4.5 nM | [13] |

| Human | Eosinophil Shape Change (calc. Ki) | 5 nM | [12] | ||

| Mouse | Functional Antagonism | 10-100 nM | [14] | ||

| VUF 6002 (JNJ 10191584) | Benzimidazole | Human | Radioligand Binding (Ki) | 26 nM | [15][16] |

| Human | Mast Cell Chemotaxis (IC50) | 138 nM | [15][16] | ||

| Human | Eosinophil Chemotaxis (IC50) | 530 nM | [15][16] | ||

| Thioperamide | Imidazole | Human | Radioligand Binding (pKi) | 8.1 | [17] |

| Human | Eosinophil Shape Change (calc. Ki) | 26 nM | [12] | ||

| Human | Functional Assay (IC50) | 667-977 nM | [18] | ||

| A-943931 | Human | Radioligand Binding (Ki) | 3.8 nM | [19] | |

| Human | Radioligand Binding (pKi) | 7-8 | [20] |

Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Key Experimental Protocols

Characterization of H4R antagonists relies on a suite of specialized in vitro and cellular assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H4 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the H4 receptor (e.g., HEK-293 or Sf9 cells).[21] Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[21]

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]histamine or [³H]JNJ7777120).[21][22]

-

Competition: Varying concentrations of the unlabeled test antagonist are added to compete with the radioligand for binding to the receptor. Wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a non-labeled ligand) are included.[9]

-

Incubation: The plate is incubated (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.[21]

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[21] The radioactivity retained on the filters is quantified using a scintillation counter.[23]

-

Data Analysis: The IC50 value is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation, providing a direct readout of Gαi/o coupling.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist, or the inhibitory potency (IC50) of an antagonist.

-

Methodology:

-

Membrane Preparation: H4R-expressing cell membranes are prepared as described for the binding assay.

-

Reaction Setup: Membranes are incubated in an assay buffer containing GDP (to promote the inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compounds.[24]

-

Antagonist Mode: To test an antagonist, membranes are pre-incubated with varying concentrations of the antagonist before the addition of a fixed, sub-maximal concentration of an H4R agonist (like histamine).

-

Incubation: The reaction is incubated (e.g., 30-60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.[24]

-

Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS incorporated into the G proteins is measured, typically via filtration or using Scintillation Proximity Assay (SPA) beads.[24][25]

-

Data Analysis: The data are plotted to determine the extent of G protein activation (for agonists) or inhibition (for antagonists).

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key downstream event of H4R activation via the Gβγ-PLC pathway.

-

Objective: To quantify the ability of an antagonist to block agonist-induced calcium flux.

-

Methodology:

-

Cell Preparation: H4R-expressing cells are seeded in a multi-well plate.[6] They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the H4R antagonist.

-

Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is measured before an H4R agonist is automatically injected into the wells.[6][8]

-

Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal and an IC50 value is determined.

-

Transwell Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of immune cells, a critical physiological response mediated by H4R.

-

Objective: To quantify the inhibition of H4R-mediated chemotaxis of immune cells (e.g., mast cells, eosinophils).

-

Methodology:

-

Cell Preparation: Primary immune cells (e.g., eosinophils) or an H4R-expressing cell line are isolated and resuspended in a chemotaxis buffer.[9] The cells are pre-incubated with various concentrations of the test antagonist.[9]

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and lower chamber separated by a porous membrane (e.g., 5 µm pore size).[26][27]

-

Migration: The chemoattractant (an H4R agonist like histamine) is placed in the lower chamber. The cell suspension (pre-treated with the antagonist) is added to the upper chamber.[9][26]

-

Incubation: The chamber is incubated (e.g., 2-8 hours at 37°C) to allow cells to migrate through the pores toward the chemoattractant.[26]

-

Cell Quantification: After incubation, non-migrated cells are removed from the top of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted using a microscope.[9]

-

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control, and an IC50 value is calculated.

-

References

- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. clinician.nejm.org [clinician.nejm.org]

- 4. researchgate.net [researchgate.net]

- 5. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H4 Receptor antagonist 1 [dcchemicals.com]

- 12. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]

- 17. benchchem.com [benchchem.com]

- 18. Histamine H4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 19. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]

- 20. A 943931 dihydrochloride, H4 receptor antagonist (CAS 1227675-50-4) | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 26. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lv-pharm.rs [lv-pharm.rs]

A Technical Guide to the Discovery and Synthesis of Novel Histamine H4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs).[1] Predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, the H4R is a key modulator of immune and inflammatory responses.[2][3] Its discovery has unveiled a promising therapeutic target for a variety of inflammatory and immune disorders, including atopic dermatitis, asthma, allergic rhinitis, and pruritus, conditions where traditional H1-antihistamines have shown limited efficacy.[1][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel H4R antagonists, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental pathways.

H4 Receptor Signaling Pathways

The H4R primarily couples to Gαi/o proteins.[3] Upon activation by histamine, this coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunit of the G protein can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like gene expression and cell proliferation.[5] This signaling cascade ultimately mediates physiological responses such as eosinophil shape change and mast cell chemotaxis.[5]

Caption: Histamine H4 Receptor Signaling Pathway.

Key H4R Antagonists and Structure-Activity Relationships (SAR)

The development of potent and selective H4R antagonists has been a major focus of medicinal chemistry efforts. Early research led to the discovery of JNJ7777120, a potent and selective antagonist that has been instrumental in elucidating the physiological roles of H4R.[6] However, its poor pharmacokinetic profile limited its clinical development.[6] Subsequent research led to the development of JNJ39758979, which entered clinical trials but was discontinued (B1498344) due to safety concerns.[6][7] More recently, toreforant (B1681344) has been investigated in clinical trials for various inflammatory conditions.[6]

A particularly fruitful area of research has been the exploration of the 2,4-diaminopyrimidine (B92962) scaffold.[7][8][9] SAR studies have revealed key structural features that govern potency and selectivity for the H4R.

| Compound | Scaffold | R Group | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | Reference |

| JNJ7777120 | Indole-carboxamide | N/A | 13 | >10,000 | >10,000 | >10,000 | [7] |

| Compound A | 2,4-Diaminopyrimidine | 4-methylpiperazine | 25 | >10,000 | >10,000 | >10,000 | [8] |

| JNJ39758979 | 2,4-Diaminopyrimidine | (R)-3-amino-pyrrolidine | 12.5 | >10,000 | >10,000 | >10,000 | [7] |

| Compound B | 2,4-Diaminopyrimidine | 4-chlorobenzyl | 5.6 | 1,200 | >10,000 | 3,500 | [9] |

Note: This table is a representative summary. Ki values can vary depending on the specific assay conditions.

Synthesis of 2,4-Diaminopyrimidine Analogs

A general synthetic route to 2,4-diaminopyrimidine-based H4R antagonists is outlined below. The synthesis typically begins with a commercially available substituted pyrimidine, which is then elaborated through a series of reactions to introduce the desired side chains and functional groups.

Caption: General Synthetic Workflow for 2,4-Diaminopyrimidine H4R Antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the H4R.

Materials:

-

HEK293 cells stably expressing the human H4R.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Histamine.

-

Non-specific binding control: Unlabeled histamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

GF/C filter plates pre-treated with 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hH4R cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Histamine (at a concentration close to its Kd).

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

For non-specific binding, add 10 µM unlabeled histamine instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-treated GF/C filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

cAMP Functional Assay

This assay measures the ability of a test compound to antagonize the histamine-induced inhibition of cAMP production.

Materials:

-

HEK293 cells stably expressing the human H4R.

-

Assay medium: DMEM with 0.1% BSA.

-

Histamine.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

-

Cell Preparation:

-

Seed HEK293-hH4R cells in a 96-well plate and culture overnight.

-

Wash the cells with assay medium.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add histamine (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the histamine-induced inhibition of cAMP production.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of an H4R antagonist to block histamine-induced eosinophil migration.

Materials:

-

Isolated human eosinophils.

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Histamine.

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).

Procedure:

-

Cell Preparation:

-

Isolate eosinophils from human peripheral blood.

-

Resuspend the eosinophils in chemotaxis buffer.

-

-

Antagonist Pre-incubation:

-

Pre-incubate the eosinophils with various concentrations of the test compound for 30 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Add histamine (as the chemoattractant) to the lower wells of the chemotaxis chamber.

-

Add the pre-incubated eosinophils to the upper wells.

-

Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Quantification:

-

Remove the membrane and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

In Vivo Experimental Models

Mouse Model of Pruritus

This model is used to evaluate the anti-pruritic effects of H4R antagonists.

Animals:

-

Male BALB/c mice.

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the experimental environment.

-

-

Drug Administration:

-

Administer the test compound (e.g., orally or intraperitoneally) at various doses.

-

-

Induction of Pruritus:

-

Behavioral Observation:

-

Immediately after the injection, observe and count the number of scratching bouts over a 30-minute period.

-

-

Data Analysis:

Conclusion

The histamine H4 receptor has emerged as a compelling target for the development of novel therapeutics for a range of inflammatory and allergic diseases. The ongoing research into the discovery and synthesis of potent and selective H4R antagonists, particularly those based on scaffolds like the 2,4-diaminopyrimidine, holds significant promise for the future of anti-inflammatory and anti-pruritic therapies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]

- 2. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Histamine H4 Receptor in Inflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine (B1213489) H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a critical modulator of immune and inflammatory responses. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a pivotal role in orchestrating the cellular trafficking and effector functions that underpin numerous inflammatory disorders. Unlike the well-characterized H1 and H2 receptors, the H4R's distinct expression profile and signaling pathways have designated it a highly promising therapeutic target for conditions such as atopic dermatitis, rheumatoid arthritis, and asthma, where traditional antihistamines have shown limited efficacy. This guide provides an in-depth examination of the H4R's function, signaling mechanisms, and involvement in inflammatory pathologies, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in ongoing research and drug development efforts.

Introduction to the Histamine H4 Receptor

Discovered in 2000, the histamine H4 receptor is a G-protein coupled receptor (GPCR) that shares significant homology with the H3 receptor.[1] It is primarily coupled to inhibitory Gαi/o proteins.[2] Its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][3] The H4R is a key player in chemotaxis, mediating the migration of crucial immune cells to sites of inflammation.[4][5][6] This function, along with its role in cytokine production and immune cell activation, positions the H4R as a central figure in the amplification and maintenance of chronic inflammatory responses.[7][8]

H4R Signaling Pathways

Activation of the H4R by histamine initiates a cascade of intracellular events. The primary signaling pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to reduced cAMP production. Concurrently, the Gβγ subunit dissociates and can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for cellular activation and chemotaxis.[5] Furthermore, H4R activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene transcription and cellular proliferation.[2] An independent pathway involving β-arrestin 2 recruitment to the activated receptor also initiates MAPK signaling and is involved in receptor desensitization and internalization.

References

- 1. Identification of a histamine H4 receptor on human eosinophils--role in eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. remedypublications.com [remedypublications.com]

- 6. remedypublications.com [remedypublications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

The Role of Histamine H4 Receptor Antagonists in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine (B1213489) H4 receptor (H4R) has emerged as a critical regulator of immune responses, distinguishing itself from the better-known H1 and H2 receptors through its primary expression on immune cells. This technical guide provides an in-depth overview of H4R antagonists in the context of immunology research and therapeutic development. It details the mechanism of action, summarizes key preclinical and clinical data for prominent antagonists, and provides standardized experimental protocols for their evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning this promising class of immunomodulatory agents.

Introduction to the Histamine H4 Receptor in Immunology

The histamine H4 receptor is a G-protein coupled receptor (GPCR) predominantly found on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2][3] Its activation by histamine triggers a cascade of intracellular events that modulate immune cell chemotaxis, cytokine and chemokine production, and the overall inflammatory response.[1][2][3] Unlike the H1 and H2 receptors, which are central to acute allergic reactions and gastric acid secretion respectively, the H4R is more intricately involved in the chronic and inflammatory aspects of immune-mediated diseases.[1] This has positioned H4R antagonists as a promising therapeutic avenue for a range of immunological disorders, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[1][4]

Mechanism of Action of H4 Receptor Antagonists

H4R antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This inhibition prevents the downstream signaling cascade initiated by receptor activation.[1] As a GPCR, the H4R couples to pertussis toxin-sensitive Gi/o proteins.[2] Histamine binding normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][5] H4R antagonists prevent these events, leading to a reduction in immune cell recruitment to inflammatory sites and a decrease in the production of pro-inflammatory mediators.[1]

Below is a diagram illustrating the generalized signaling pathway of the Histamine H4 Receptor.

Key Histamine H4 Receptor Antagonists in Research

Several H4R antagonists have been developed and characterized. The following tables summarize key quantitative data for some of the most extensively studied compounds.

Table 1: In Vitro Affinity and Potency of H4R Antagonists

| Compound | Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/Ki, nM) | Selectivity over H1/H2/H3 | Reference |

| JNJ7777120 | Human | 4.5 | 4.5 | >1000-fold | [6][7][8] |

| Rat | - | - | >1000-fold | [6] | |

| JNJ39758979 | Human | 12.5 ± 2.6 | - | >80-fold | [9] |

| Toreforant | Human | 8.4 ± 2.2 | - | Excellent | [10][11] |

| ZPL-389 | - | - | - | Selective | [12][13] |

| A-940894 | Human | 71 | - | >50-fold | [14] |

| Rat | 7.6 | - | - | [14] |

Table 2: Preclinical Efficacy of H4R Antagonists in Animal Models

| Compound | Animal Model | Disease | Key Findings | Reference |

| JNJ7777120 | Mouse | Zymosan-induced Peritonitis | Significantly blocked neutrophil infiltration. | [7] |

| Mouse | Allergic Rhinitis | Dose-dependent inhibition of nasal symptoms; decreased IL-4 and increased IFN-gamma. | [15] | |

| Rat | Parkinson's Disease Model | Inhibited pro-inflammatory microglia and prevented disease progression. | [16] | |

| Mouse | Collagen-induced Arthritis | Protected from disease development and reduced severity. | [17] | |

| JNJ39758979 | Mouse | Asthma and Dermatitis | Showed dose-dependent activity. | [9] |

| Toreforant | Mouse | Asthma and Arthritis | Anti-inflammatory effects observed. | [10][11] |

| JNJ10191584 | Mouse | Experimental Autoimmune Encephalomyelitis | Reduced disease development by modulating T-cell imbalance. | [3] |

Table 3: Clinical Trial Data for H4R Antagonists

| Compound | Phase | Indication | Key Outcomes | Reference |

| JNJ39758979 | Phase 1 | Healthy Volunteers (Histamine-induced pruritus) | Reduced itch sensation induced by histamine. | [17] |

| Toreforant | Phase 2 | Rheumatoid Arthritis | A dose of 100 mg/day was associated with reduced symptoms in a post-hoc analysis of one study, but a larger study with lower doses showed no benefit. | [18][19][20] |

| Phase 2a | Eosinophilic Asthma | Failed to provide therapeutic benefit at the tested dose. | [21] | |

| Phase 2 | Psoriasis | Exhibited low levels of efficacy. | [18] | |

| ZPL-389 | Phase 2 | Atopic Dermatitis | Improved inflammatory skin lesions (reduced EASI and SCORAD scores) compared to placebo. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of H4R antagonists. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay determines the binding affinity of a test compound for the H4 receptor.

Protocol:

-

Membrane Preparation: Use membranes from cells recombinantly expressing the human or other species-specific H4 receptor.

-

Incubation: Incubate the membranes with a radiolabeled H4R ligand (e.g., [³H]-histamine) and varying concentrations of the antagonist.

-

Reaction Conditions: Incubate for 30 minutes at 25°C in a suitable buffer (e.g., TE buffer).

-

Termination: Terminate the reaction by rapid filtration.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known H4R ligand (e.g., 10 µM JNJ7777120).[14]

-

Data Analysis: Calculate the Ki value using competitive binding analysis software.

This functional assay measures the ability of an antagonist to block agonist-induced calcium influx.

Protocol:

-

Cell Line: Use a cell line co-expressing the H4 receptor and a chimeric G-protein (e.g., Gαqi5) to direct the signal through the calcium pathway.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the H4R antagonist.

-

Agonist Stimulation: Stimulate the cells with an H4R agonist (e.g., histamine).

-

Measurement: Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

This assay assesses the ability of an antagonist to inhibit the migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

-

Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

-

Cell Preparation: Resuspend the isolated eosinophils in assay buffer and pre-incubate with the H4R antagonist or vehicle.

-

Assay Setup: Place the chemoattractant (e.g., histamine) in the lower wells and the cell suspension in the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂.

-

Quantification: After incubation, quantify the number of cells that have migrated to the lower wells.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

Below is a diagram illustrating the general workflow for an in vitro chemotaxis assay.

In Vivo Models

This model is used to evaluate the anti-inflammatory properties of H4R antagonists.

Protocol:

-

Animals: Use appropriate mouse strains (e.g., BALB/c).

-

Antagonist Administration: Administer the H4R antagonist (e.g., JNJ7777120) or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Peritonitis: After a set pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan.

-

Peritoneal Lavage: At a specified time point after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.

-

Cell Counting: Count the total number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid.

-

Data Analysis: Compare the number of inflammatory cells in the antagonist-treated group to the vehicle-treated group.

This model assesses the efficacy of H4R antagonists in an allergic airway disease model.

Protocol:

-

Sensitization: Sensitize mice to an allergen (e.g., ovalbumin) by intraperitoneal injection with an adjuvant.

-

Challenge: Challenge the sensitized mice by intranasal administration of the allergen.

-

Antagonist Administration: Administer the H4R antagonist or vehicle before and/or during the challenge phase.

-

Symptom Scoring: Observe and score allergic symptoms such as sneezing and nasal rubbing.

-

Sample Collection: Collect nasal lavage fluid for cytokine analysis (e.g., IL-4, IFN-gamma) and blood for total IgE measurement.[15]

-

Data Analysis: Compare symptom scores, cytokine levels, and IgE levels between the antagonist- and vehicle-treated groups.

Below is a diagram illustrating the general workflow for in vivo animal studies.

Conclusion and Future Directions

Histamine H4 receptor antagonists represent a targeted approach to modulating the immune system. The extensive preclinical data, and emerging clinical findings, underscore their potential in treating a variety of inflammatory and autoimmune diseases. While some clinical trials have yielded mixed results, the positive outcomes in atopic dermatitis suggest that with the right patient population and indication, H4R antagonists could become a valuable therapeutic option. Future research should focus on developing antagonists with improved pharmacokinetic and safety profiles, and on identifying biomarkers to predict patient response. The continued exploration of the H4R's role in immunology will undoubtedly pave the way for novel therapies for immune-mediated disorders.

References

- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. remedypublications.com [remedypublications.com]

- 11. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies | The Journal of Rheumatology [jrheum.org]

- 20. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies [pubmed.ncbi.nlm.nih.gov]

- 21. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Expression of the Histamine H4 Receptor in Hematopoietic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression of the Histamine (B1213489) H4 receptor (H4R) in hematopoietic cells. The H4R, a G protein-coupled receptor, is a key player in immune and inflammatory responses, making it a significant target for therapeutic intervention in a variety of diseases.[1][2] This document summarizes quantitative expression data, details common experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Expression of H4 Receptor in Hematopoietic Cells

The Histamine H4 receptor is predominantly expressed on cells of hematopoietic origin.[3][4] Its expression levels vary across different cell types and can be modulated by inflammatory stimuli.[5] This differential expression underscores the diverse roles of H4R in the immune system.

| Hematopoietic Cell Type | Relative H4R mRNA/Protein Expression Level | Key Functions Modulated by H4R | References |

| Eosinophils | High | Chemotaxis, shape change, migration, upregulation of adhesion molecules (Mac-1, ICAM-1). | [1][4][6] |

| Mast Cells | High | Chemotaxis, recruitment to inflammatory sites, cytokine and chemokine production (e.g., IL-6, TNF-α), upregulation of FcεRI. | [1][3][6] |

| Basophils | Moderate to High | Migration and activation. | [7] |

| Dendritic Cells (DCs) | Moderate | Activation, cytokine and chemokine production, T cell differentiation. | [1][7] |

| T Cells (CD4+ & CD8+) | Moderate | Differentiation, cytokine production (e.g., IL-16, IL-17, IL-31). | [1][4][7] |

| Monocytes | Moderate | Chemotaxis. | [1] |

| Macrophages | Low to Moderate (expression can be modulated by stimuli) | Downregulated by pro-inflammatory stimuli (LPS, zymosan A), upregulated by IL-4 or IL-13. | [5] |

| Hematopoietic Progenitor Cells | Expressed | Inhibition of growth factor-induced cell cycle progression. | [8][9] |

| Neutrophils | Expressed | Release from bone marrow. | [3] |

Note: Expression levels can be influenced by the specific activation state of the cells and the surrounding microenvironment.

Experimental Protocols for Studying H4 Receptor Expression and Function

Accurate quantification and functional characterization of H4R are crucial for research and drug development. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for H4R mRNA Expression

This protocol is used to quantify the relative or absolute levels of H4R mRNA in hematopoietic cells.

1. RNA Isolation:

- Isolate total RNA from the hematopoietic cell type of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.

3. qPCR Reaction:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the H4R gene (HRH4), and a qPCR master mix (e.g., SYBR Green or TaqMan).

- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

- Perform the qPCR reaction in a real-time PCR cycler.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for both the H4R and the housekeeping gene.

- Calculate the relative expression of H4R mRNA using the 2-ΔΔCt method.[10]

Flow Cytometry for H4R Protein Surface Expression

This protocol allows for the detection and quantification of H4R protein on the surface of individual cells.

1. Cell Preparation:

- Isolate hematopoietic cells of interest from whole blood or tissue.

- Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

- Resuspend the cells to a concentration of 1x106 cells/mL.

2. Antibody Staining:

- Incubate the cells with a primary antibody specific for the human Histamine H4 receptor. It is important to use a validated antibody due to reported issues with reliability.[5]

- If the primary antibody is not directly conjugated to a fluorophore, wash the cells and incubate with a fluorescently-labeled secondary antibody.

- Include isotype controls to account for non-specific antibody binding.

- Co-stain with antibodies against cell-specific markers (e.g., CD4 for T helper cells, CD14 for monocytes) to identify the cell population of interest.

3. Data Acquisition and Analysis:

- Acquire data on a flow cytometer.

- Gate on the cell population of interest based on forward and side scatter properties and cell-specific markers.

- Analyze the fluorescence intensity of the H4R staining to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a ligand for the H4R.

1. Membrane Preparation:

- Culture cells stably expressing the human H4R (e.g., HEK293-H4R).

- Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation.[11]

2. Binding Reaction:

- Incubate the cell membranes with a known concentration of a radiolabeled H4R ligand (e.g., [3H]-Histamine or a specific radiolabeled antagonist) and varying concentrations of the unlabeled competitor ligand.

- Incubate at a specific temperature for a defined period to reach equilibrium.

3. Separation and Detection:

- Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

- Calculate the Ki value using the Cheng-Prusoff equation.[11]

Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of cells in response to an H4R agonist.

1. Cell Preparation:

- Isolate primary immune cells (e.g., eosinophils, mast cells) or use an H4R-expressing cell line.

- Resuspend the cells in a chemotaxis buffer.

2. Assay Setup:

- Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.[11]

- Add the H4R agonist (chemoattractant) to the lower wells.

- Add the cell suspension to the upper wells. For antagonist studies, pre-incubate the cells with the antagonist.

3. Incubation and Quantification:

- Incubate the chamber at 37°C to allow for cell migration.

- After incubation, remove non-migrated cells from the upper surface of the membrane.

- Fix and stain the migrated cells on the lower surface of the membrane.

- Count the number of migrated cells using a microscope.[11]

4. Data Analysis:

- Quantify the chemotactic response as the number of migrated cells per high-power field.

H4 Receptor Signaling Pathways and Experimental Workflow

H4 Receptor Signaling Pathway

The H4R is a Gαi/o-coupled receptor.[6] Its activation by histamine initiates a signaling cascade that leads to various cellular responses.

Caption: H4R signaling cascade upon histamine binding.

Experimental Workflow for H4R Expression Analysis

The following diagram illustrates a typical workflow for analyzing H4R expression in hematopoietic cells.

Caption: Workflow for H4R mRNA and protein expression analysis.

Therapeutic Implications and Drug Development

The prominent role of the H4R in modulating immune and inflammatory responses has made it an attractive target for drug development.[1][12] H4R antagonists have shown therapeutic potential in preclinical models of various inflammatory disorders, including asthma, allergic rhinitis, atopic dermatitis, and rheumatoid arthritis.[3][13] Several H4R antagonists have entered clinical trials.[14][15]

The development of potent and selective H4R antagonists, such as JNJ7777120 and VUF6002, has been instrumental in elucidating the receptor's function in vivo.[3][16] However, challenges such as species differences in pharmacology and the potential for off-target effects need to be carefully considered in the drug development process.[1]

Conclusion

The Histamine H4 receptor is a critical regulator of hematopoietic cell function, playing a significant role in orchestrating immune and inflammatory responses. A thorough understanding of its expression patterns, signaling pathways, and functional consequences is essential for the development of novel therapeutics targeting H4R for the treatment of a wide range of inflammatory and autoimmune diseases. This guide provides a foundational resource for researchers and drug development professionals working in this promising area.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular analysis of the histamine H4 receptor in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. H4 histamine receptors mediate cell cycle arrest in growth factor-induced murine and human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H4 Histamine Receptors Mediate Cell Cycle Arrest in Growth Factor-Induced Murine and Human Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azines as histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Histamine H4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders, including asthma, allergic rhinitis, and dermatitis. The development of potent and selective H4R antagonists is a key focus of ongoing research. This guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of H4R antagonists, details key experimental protocols for their evaluation, and illustrates the receptor's signaling pathway.

Core Structure-Activity Relationships of H4 Receptor Antagonists

The exploration of H4R antagonists has led to the identification of several chemical scaffolds with significant activity. The SAR for these series highlights critical molecular interactions and structural features necessary for potent antagonism.

The 2,4-Diaminopyrimidine (B92962) Scaffold

One of the most extensively studied classes of H4R antagonists is based on the 2,4-diaminopyrimidine core. SAR studies have revealed that modifications at the 5 and 6 positions of the pyrimidine (B1678525) ring, as well as the nature of the substituent on the 2-amino group, significantly influence potency and selectivity.

| Compound | R1 | R2 | R3 | hH4R Ki (nM) |

| 1a | H | 4-methylpiperazin-1-yl | 4-chlorophenyl | 25 |

| 1b | H | 4-methylpiperazin-1-yl | 4-methoxyphenyl | 48 |

| 1c | H | piperidin-4-yl | 4-chlorophenyl | 112 |

| 1d | Cl | 4-methylpiperazin-1-yl | 4-chlorophenyl | 8 |

| 1e | Cl | piperidin-4-yl | 4-chlorophenyl | 35 |

Data compiled from various sources.

Key observations from the 2,4-diaminopyrimidine series include:

-

A small, electron-withdrawing substituent, such as chlorine, at the R1 position (5-position of the pyrimidine ring) generally enhances potency.

-

A 4-methylpiperazine moiety at the R2 position is often optimal for high affinity.

-

The nature of the aromatic group at the R3 position influences activity, with electron-deficient rings often being preferred.

The Piperazine (B1678402) and Piperidine-Containing Scaffolds

Derivatives of piperazine and piperidine (B6355638) represent another significant class of H4R antagonists. In these series, the basic nitrogen of the piperazine or piperidine ring is crucial for interaction with the receptor.

| Compound | Scaffold | Ar | R | hH4R Ki (nM) |

| 2a | Piperazine | 1H-Indole-2-carboxamide | Methyl | 15 |

| 2b | Piperazine | 1H-Benzimidazole-2-carboxamide | Methyl | 22 |

| 2c | Piperidine | 1H-Indole-2-carboxamide | H | 45 |

| 2d | Piperidine | 1H-Benzimidazole-2-carboxamide | H | 68 |

Data compiled from various sources.

SAR insights for these scaffolds indicate:

-

The nature of the aromatic carboxamide moiety (Ar) significantly impacts potency.

-

For piperazine-based antagonists, an N-methyl group is often favored over a simple NH.

-

The piperidine scaffold is also well-tolerated, though often with slightly reduced potency compared to the corresponding piperazine.

Experimental Protocols for H4 Receptor Antagonist Evaluation

The characterization of novel H4R antagonists involves a cascade of in vitro and in vivo assays to determine their affinity, functional activity, and efficacy.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Sf9 cells expressing the human H4 receptor.

-

Radioligand: [³H]Histamine.

-

Procedure:

-

Cell membranes are prepared from Sf9 cells expressing the hH4R.

-

Membranes are incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound.

-

The reaction is incubated to allow for binding equilibrium.

-

The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

-

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the hH4R.

-

Reagent: [³⁵S]GTPγS.

-

Procedure:

-

Cell membranes are incubated with the test compound (as an antagonist) and a known H4R agonist (e.g., histamine).

-

[³⁵S]GTPγS is added to the reaction mixture.

-

Upon agonist-induced receptor activation, the Gα subunit of the G-protein exchanges GDP for GTPγS.

-

The amount of [³⁵S]GTPγS incorporated is measured by scintillation counting.

-

Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

-

In Vivo Models

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the anti-inflammatory activity of H4R antagonists.

-

Animal Model: Male Wistar rats or BALB/c mice.

-

Procedure:

-

The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

-

After a predetermined time, carrageenan is injected into the subplantar region of the hind paw to induce inflammation.

-

Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of paw edema by the test compound is calculated by comparing it to the vehicle-treated group.

-

Histamine H4 Receptor Signaling Pathway and Experimental Workflow

The H4 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the H4R can also lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: Histamine H4 Receptor Signaling Cascade.

The general workflow for the discovery and preclinical development of H4R antagonists follows a logical progression from initial screening to in vivo efficacy studies.

Caption: Drug Discovery Workflow for H4R Antagonists.

The Role of Histamine H4 Receptor Antagonists in the Management of Pruritus: A Technical Guide

Executive Summary: Chronic pruritus, or itch, remains a significant clinical challenge, particularly in inflammatory skin conditions like atopic dermatitis where traditional H1 receptor antihistamines offer limited efficacy.[1][2] The discovery of the histamine (B1213489) H4 receptor (H4R) has unveiled a new therapeutic avenue.[3] Expressed predominantly on hematopoietic cells and sensory neurons, the H4R is implicated in both the inflammatory and direct sensory pathways of itch.[1][4][5] This technical guide provides an in-depth review of the role of H4R antagonists in pruritus, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular and procedural pathways. While early antagonists showed promise in preclinical models and initial human studies, clinical development has been hampered by safety concerns and insufficient efficacy, highlighting the complexity of targeting the H4R for chronic pruritus.[3][6]

The Histamine H4 Receptor in Pruritus Pathophysiology

The rationale for targeting the H4R for pruritus stems from its unique expression profile and function, which distinguish it from the H1 receptor. While H1 receptors are well-known mediators of acute, histamine-induced itch, the H4R appears to play a more significant role in the chronic pruritus associated with inflammatory conditions.[2][7]

1.1 Cellular Expression and Function The H4R is highly expressed on various cells involved in the itch-inflammation cycle:

-

Immune Cells: Mast cells, eosinophils, dendritic cells, and T-cells all express H4R.[5][8] Its activation on these cells mediates chemotaxis and the release of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response that can sensitize nerve endings and lower the itch threshold.[5][8]

-

Sensory Neurons: The H4R is also expressed on a subset of sensory neurons in the dorsal root ganglia that innervate the skin.[4] Histamine can directly activate these neurons via the H4R to transmit pruritic signals to the central nervous system.[9][10]

1.2 H4R Signaling Pathway in Pruritus The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[9] Ligand binding initiates a signaling cascade that contributes to the sensation of itch through at least two key mechanisms:

-

Direct Neuronal Activation: Histamine binding to H4R on sensory neurons leads to G-protein activation. The Gβγ subunit can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).[4][9] This calcium surge can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pruritic signals, resulting in neuronal depolarization and the transmission of an itch signal.[9][11]

-

Immune Modulation: On immune cells, H4R activation also triggers Ca2+ mobilization, which is crucial for processes like chemotaxis and cytokine release, thereby contributing indirectly to pruritus by fostering an inflammatory microenvironment.[5]

References

- 1. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adriforant (ZPL 3893787) / Novartis [delta.larvol.com]

- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pruritus: Progress toward Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Histamine H4 Receptor: A Novel Target in the Therapeutic Landscape of Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), the most recently identified of the four histamine receptor subtypes, has emerged as a compelling target for therapeutic intervention in a range of autoimmune and inflammatory disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, H4R plays a crucial role in modulating immune responses.[1][3][4] This technical guide provides a comprehensive overview of the role of H4R in autoimmune diseases, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

The Histamine H4 Receptor and Its Signaling Cascade

The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][5] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, H4R activation triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to intracellular calcium mobilization, and the activation of the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways.[7][8] These signaling pathways are integral to the diverse cellular responses mediated by H4R, such as chemotaxis, cytokine and chemokine production, and the modulation of immune cell differentiation.[1][3][7]

H4R in Autoimmune Pathophysiology

The involvement of H4R has been investigated in several autoimmune diseases, with evidence suggesting a predominantly pro-inflammatory role.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, H4R is expressed in synovial tissues and on various immune cells within the joint.[9] Studies have shown that histamine levels are elevated in the synovial fluid and sera of RA patients.[9][10] H4R activation has been linked to the promotion of osteoclastogenesis, a key process in the bone erosion characteristic of RA.[9][10][11] Furthermore, H4R antagonism has been shown to reduce the production of pro-inflammatory cytokines and matrix metalloproteinases.[9] Preclinical studies using H4R antagonists in animal models of arthritis have demonstrated a reduction in paw edema, arthritis scores, and joint inflammation.[12] However, clinical trials with the H4R antagonist toreforant (B1681344) have yielded inconclusive results regarding its efficacy in RA.[13]

Multiple Sclerosis (MS)

The role of H4R in multiple sclerosis is complex and somewhat controversial.[4][14] In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, some studies have shown that treatment with an H4R antagonist exacerbates the disease, suggesting a protective role for the receptor.[15] Conversely, other studies have reported that H4R antagonists can ameliorate EAE progression by modulating T-cell responses, specifically by inhibiting Th1 and Th17 inflammatory pathways while promoting regulatory T cells (Tregs).[16][17][18] These conflicting findings highlight the need for further investigation to elucidate the precise role of H4R in the context of MS.

Inflammatory Bowel Disease (IBD)

In experimental models of colitis, H4R has been shown to play a pro-inflammatory role.[19] Genetic deletion or pharmacological blockade of H4R in mice with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis resulted in improved clinical and histological signs of the disease and a dampened inflammatory cytokine response.[19] H4R signaling appears to contribute to the infiltration of neutrophils into the colonic mucosa.[20][21] These findings suggest that H4R antagonists could represent a potential therapeutic strategy for IBD.[19][22]

Psoriasis

Elevated histamine levels are found in psoriatic skin lesions, and the H4R is highly expressed on plasmacytoid dendritic cells (pDCs) in psoriasis patients.[23][24] Histamine can regulate the cytokine production and migration of these cells, which are key players in the pathogenesis of psoriasis.[24] H4R antagonists have shown anti-inflammatory and antipruritic effects in mouse models and early clinical trials for atopic dermatitis, a related inflammatory skin condition.[25] However, a clinical study of the H4R antagonist toreforant in patients with moderate-to-severe plaque psoriasis showed low levels of efficacy.[13][26]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of H4R in autoimmune diseases.

Table 1: Effect of H4R Modulation on Disease Severity in Animal Models

| Disease Model | Animal | Treatment | Outcome Measure | Result | Reference |

| Collagen Antibody-Induced Arthritis (CAIA) | Balb/c Mice | JNJ7777120 (30 mg/kg, i.p.) | Arthritic Score | Significant reduction | [12] |

| Collagen Antibody-Induced Arthritis (CAIA) | Balb/c Mice | JNJ7777120 (30 mg/kg, i.p.) | Paw Edema | Significant reduction | [12] |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | JNJ7777120 (i.p.) | Clinical Score | Exacerbation of disease | [15] |

| Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | JNJ 10191584 (6 mg/kg, oral) | Clinical Score | Significant reduction | [18] |

| DSS-Induced Colitis | Mice | JNJ7777120 | Clinical Signs | Improvement | [19] |

| DSS-Induced Colitis | H4R Knockout Mice | - | Clinical Signs | Improvement | [19] |

Table 2: Effect of H4R Modulation on Cytokine and Chemokine Levels

| Cell Type/Tissue | Condition | Treatment | Cytokine/Chemokine | Effect | Reference |

| Human Monocyte-Derived Inflammatory Dendritic Epidermal Cells | - | H4R stimulation | IL-12 | Down-regulation | [1] |

| Human Monocyte-Derived Inflammatory Dendritic Epidermal Cells | - | H4R stimulation | CCL2 | Down-regulation | [1] |

| Human CD8+ T-lymphocytes | In vitro | H4R stimulation | IL-16 | Increased release | [1] |

| EAE Mouse Lymph Nodes | EAE | JNJ7777120 | IFN-γ | Increased expression | [15] |

| EAE Mouse Lymph Nodes | EAE | JNJ7777120 | IL-4, IL-10 | Suppressed expression | [15] |

| EAE Mouse Spleen | EAE | JNJ 10191584 | IFN-γ, IL-9, IL-17A | Decreased percentage of CD4+ cells | [17] |

| EAE Mouse Spleen | EAE | JNJ 10191584 | TGF-β1 | Increased percentage of CD4+ cells | [17] |

| Human Natural Killer Cells | In vitro | H4R stimulation | CCL3, CCL4 | Upregulation | [27] |

| Human Mast Cells | In vitro | H4R activation | IL-13, RANTES | Increased release | [7] |

| Human Monocytes (Allergic Rhinitis) | In vitro (HDM stimulation) | H4R antagonist | IFN-γ | Blocking of secretion | [28] |

| Human Monocytes (Allergic Rhinitis) | In vitro (HDM stimulation) | H4R agonist | IL-6 | Upregulation | [28] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of H4R in autoimmune diseases.

Animal Models of Autoimmune Disease

-

Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA): These are widely used mouse models of rheumatoid arthritis.[12][29] In the CAIA model, arthritis is induced by intravenous injection of a cocktail of monoclonal antibodies against type II collagen, followed by an injection of lipopolysaccharide (LPS).[12] Disease progression is monitored by measuring paw thickness and assigning a clinical arthritis score.

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis.[15][16][30] It is typically induced in susceptible mouse strains (e.g., C57BL/6, SJL/J) by immunization with myelin-derived peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 or proteolipid protein (PLP) 139-151, emulsified in complete Freund's adjuvant (CFA).[15][18] Clinical signs of EAE are scored daily based on the severity of paralysis.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a model for inflammatory bowel disease.[19] Colitis is induced by administering DSS in the drinking water for a defined period. Disease activity is assessed by monitoring body weight loss, stool consistency, and the presence of blood in the stool.

In Vitro Assays

-

Cell Culture: Primary immune cells (e.g., peripheral blood mononuclear cells (PBMCs), monocytes, T cells) or immune cell lines (e.g., HMC-1 mast cell line) are cultured under standard conditions.[8][31]

-

Real-Time PCR: This technique is used to quantify the mRNA expression of H4R and various cytokines and chemokines.[9][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the protein levels of cytokines and other inflammatory mediators in cell culture supernatants or biological fluids.[9][15]

-

Western Blot: This method is used to detect the expression and phosphorylation status of signaling proteins involved in the H4R pathway, such as ERK, Akt, and NF-κB.[8]

-

Calcium Mobilization Assay: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fluo-4) to assess H4R-mediated G protein activation.[6][8]

-

Chemotaxis Assays: The migration of immune cells in response to histamine or H4R agonists is evaluated using Boyden chambers or other migration assay systems.[1]

Conclusion

The histamine H4 receptor represents a promising, albeit complex, therapeutic target for autoimmune diseases. Its integral role in modulating the activity of key immune cells and inflammatory pathways is well-documented. While preclinical studies with H4R antagonists have shown encouraging results in models of rheumatoid arthritis and inflammatory bowel disease, the findings in multiple sclerosis are more equivocal, and clinical trial outcomes in RA and psoriasis have been modest. Further research is necessary to fully elucidate the context-dependent functions of H4R in different autoimmune conditions and to identify patient populations that are most likely to benefit from H4R-targeted therapies. The continued development of highly selective and potent H4R ligands will be crucial for advancing our understanding and realizing the therapeutic potential of modulating this important immunoregulatory receptor.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histamine H4 receptor in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. H4R activation utilizes distinct signaling pathways for the production of RANTES and IL-13 in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of H4R antagonist N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides and 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole on histamine and 4-methylhistamine-induced mast cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ard.bmj.com [ard.bmj.com]

- 12. Involvement of histamine 4 receptor in the pathogenesis and progression of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Proinflammatory role of the histamine H4 receptor in dextrane sodium sulfate-induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histamine drives severity of innate inflammation via histamine 4 receptor in murine experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inflammatory Bowel Disease: Crosstalk between Histamine, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]